カップフェロン

概要

説明

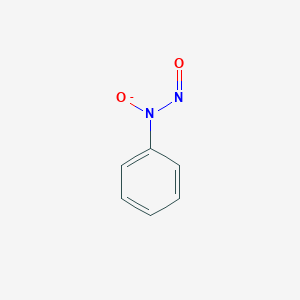

Cupferron, also known as ammonium N-nitrosophenylhydroxylamine, is a chemical compound with the formula NH₄[C₆H₅N(O)NO]. It is an ammonium salt derived from N-nitroso-N-phenylhydroxylamine. Cupferron is primarily used as a reagent for the complexation of metal ions, making it valuable in qualitative inorganic analysis .

科学的研究の応用

Cupferron has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the quantitative determination of vanadates, titanium, and aluminum.

Biology and Medicine: Exhibits antimicrobial properties, inhibiting the growth and virulence of Escherichia coli.

Industry: Applied in the flotation separation of minerals such as smithsonite and calcite.

作用機序

Target of Action

Cupferron, also known as the ammonium salt of the conjugate base derived from N-nitroso-N-phenylhydroxylamine , primarily targets metal ions . It was once a common reagent for the complexation of metal ions, being of interest in the area of qualitative inorganic analysis .

Mode of Action

The anion of Cupferron binds to metal cations through its two oxygen atoms, forming five-membered chelate rings . This interaction with its targets results in the complexation of the metal ions .

Result of Action

Cupferron’s action results in the complexation of metal ions . In a study, it was found that Cupferron-treated bacteria showed increased susceptibility to biofilm production, oxidative stress, and impaired bacterial motility in a dose-dependent manner . This suggests that Cupferron can have significant molecular and cellular effects.

Action Environment

The environment can influence the action, efficacy, and stability of Cupferron. For instance, the primary routes of potential human exposure to Cupferron are ingestion and inhalation of the dust of the dry salt . Dermal contact is a secondary route of potential exposure . These exposure routes suggest that the environment in which Cupferron is used can significantly impact its action and efficacy.

生化学分析

Biochemical Properties

Cupferron is an analytical reagent that complexes with metal ions and is used to separate and precipitate metals such as copper, iron, vanadium, and thorium . It forms complexes analogous to those produced with acetylacetonate . Illustrative complexes include Cu (Cupferron) 2, Fe (Cupferron) 3, and Zr (Cupferron) 4 .

Cellular Effects

The primary routes of potential human exposure to Cupferron are ingestion and inhalation of the dust of the dry salt . Dermal contact is a secondary route of potential exposure

Molecular Mechanism

Cupferron binds to metal cations through the two oxygen atoms, forming five-membered chelate rings

Temporal Effects in Laboratory Settings

Cupferron can produce irritating, corrosive, or toxic gases as combustion products

Dosage Effects in Animal Models

While Cupferron has been shown to cause tumors at several different tissue sites in mice and rats , the effects of varying dosages of Cupferron in animal models have not been extensively studied

準備方法

Synthetic Routes and Reaction Conditions: Cupferron is synthesized from phenylhydroxylamine and a nitrite source. The reaction involves the following steps:

- Dissolve phenylhydroxylamine in ether.

- Cool the solution to 0°C using an ice-salt bath.

- Pass a stream of dry ammonia gas into the solution.

- Slowly add freshly distilled n-butyl nitrite while maintaining the temperature below 10°C.

- Stir the reaction mixture to complete the reaction.

- Filter and wash the product with ether, then store it in bottles exposed to ammonium carbonate vapors .

Industrial Production Methods: Industrial production of cupferron follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of ammonia and n-butyl nitrite is common in both laboratory and industrial settings .

化学反応の分析

Types of Reactions: Cupferron undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions through its two oxygen atoms, creating five-membered chelate rings.

Oxidation and Reduction: Cupferron can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

Reagents: Phenylhydroxylamine, n-butyl nitrite, ammonia.

Conditions: Low temperatures (below 10°C), ether as a solvent.

Major Products:

類似化合物との比較

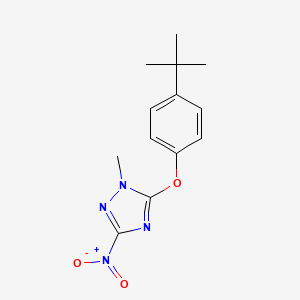

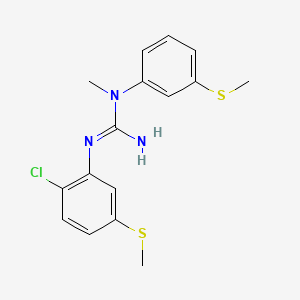

Acetylacetonate: Forms similar metal complexes but differs in its ligand structure.

Nitroso Compounds: Share the nitroso functional group but vary in their specific applications and properties.

Uniqueness: Cupferron’s ability to form stable five-membered chelate rings with a variety of metal ions makes it unique among similar compounds. Its specific structure and reactivity provide distinct advantages in metal ion complexation and separation .

特性

CAS番号 |

135-20-6 |

|---|---|

分子式 |

C6H6N2O2.H3N C6H9N3O2 |

分子量 |

155.15 g/mol |

IUPAC名 |

azanium;(E)-oxido-oxidoimino-phenylazanium |

InChI |

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7+; |

InChIキー |

GXCSNALCLRPEAS-USRGLUTNSA-N |

SMILES |

C1=CC=C(C=C1)N(N=O)[O-] |

異性体SMILES |

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[NH4+] |

正規SMILES |

C1=CC=C(C=C1)[N+](=N[O-])[O-].[NH4+] |

外観 |

Solid powder |

Color/Form |

Crystals Creamy-white crystals |

melting_point |

325 to 327 °F (NTP, 1992) 163.5 °C |

Key on ui other cas no. |

135-20-6 |

物理的記述 |

Cupferron appears as light yellow or cream-colored crystals or a brown crystalline solid. As a reagent in the separation of copper and iron. Creamy-white solid; [HSDB] Light yellow, cream-colored, or brown solid; Hygroscopic; [CAMEO] Pale yellow, odorless crystalline solid; [Alfa Aesar MSDS] |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

148-97-0 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

less than 1 mg/mL at 65.3 °F (NTP, 1992) Freely soluble in water Freely soluble in alcohol Slightly soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cupferron hydrogen cupferron N-nitroso-N-phenylhydroxylamine N-nitroso-N-phenylhydroxylamine ammonium salt |

蒸気圧 |

Negligible (NTP, 1992) 0.0000629 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

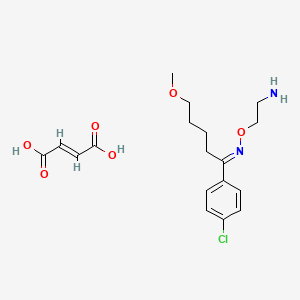

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)

![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)